Ethyl 2-((3,4-dichlorophenyl)amino)-5-oxo-4,5-dihydrofuran-3-carboxylate
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Overview
Description
Ethyl 2-((3,4-dichlorophenyl)amino)-5-oxo-4,5-dihydrofuran-3-carboxylate is a synthetic organic compound with potential applications in various fields of chemistry and biology This compound is characterized by its unique structure, which includes a dichlorophenyl group and a dihydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((3,4-dichlorophenyl)amino)-5-oxo-4,5-dihydrofuran-3-carboxylate typically involves the reaction of ethyl 2-((3,4-dichlorophenyl)amino)acetate with appropriate reagents under controlled conditions. One common method involves the use of a Mitsunobu reaction, which is a widely used technique in organic synthesis for the formation of carbon-nitrogen bonds . The reaction conditions often include the use of triphenylphosphine and diethyl azodicarboxylate (DEAD) as reagents, along with a suitable solvent such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Mitsunobu reactions or other catalytic processes that ensure high yield and purity. The choice of reagents and reaction conditions can be optimized to minimize by-products and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((3,4-dichlorophenyl)amino)-5-oxo-4,5-dihydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Ethyl 2-((3,4-dichlorophenyl)amino)-5-oxo-4,5-dihydrofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including the Mitsunobu reaction.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-((3,4-dichlorophenyl)amino)-5-oxo-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets. In the Mitsunobu reaction, for example, the compound acts as a catalyst, facilitating the formation of carbon-nitrogen bonds through the formation of betaine intermediates . The molecular pathways involved in its biological activities are still under investigation, but it is believed to interact with enzymes and other biomolecules.
Comparison with Similar Compounds
Ethyl 2-((3,4-dichlorophenyl)amino)-5-oxo-4,5-dihydrofuran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-phenylhydrazinecarboxylate: Similar in structure but lacks the dichlorophenyl group, which may affect its reactivity and applications.
Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate: Contains a cyano group instead of dichloro, leading to different chemical properties and uses.
Properties
Molecular Formula |
C13H11Cl2NO4 |
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Molecular Weight |
316.13 g/mol |
IUPAC Name |
ethyl 5-(3,4-dichloroanilino)-2-oxo-3H-furan-4-carboxylate |
InChI |
InChI=1S/C13H11Cl2NO4/c1-2-19-13(18)8-6-11(17)20-12(8)16-7-3-4-9(14)10(15)5-7/h3-5,16H,2,6H2,1H3 |
InChI Key |
KEMQJCRFORPGLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=O)C1)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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